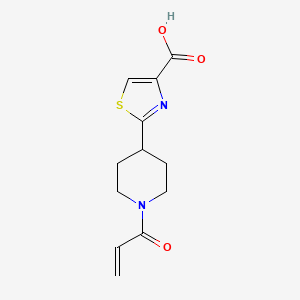

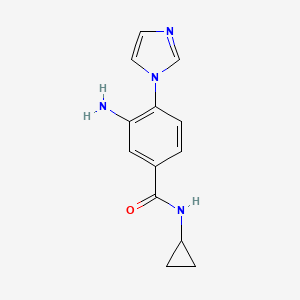

3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is a compound with the molecular formula C13H14N4O . It is also known by alternate names such as Benzamide, 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)-, 3-Amino-N-cyclopropyl-4-(1-imidazolyl)benzamide, 3-Amino-N-cyclopropyl-4-imidazol-1-ylbenzamide, and 3-Azanyl-N-cyclopropyl-4-imidazol-1-yl-benzamide .

Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst, which yields 4-(1H-imidazol-1-yl)benzaldehyde. This compound, when treated with substituted acetophenones, yields corresponding chalcones. Each chalcone, on further reaction with guanidine hydrochloride, results in the title compounds .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole-containing compounds have been found to participate in a variety of chemical reactions. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones .Physical and Chemical Properties Analysis

The average mass of this compound is 242.277 Da, and its monoisotopic mass is 242.116760 Da .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is a compound that is actively researched in the field of medicinal chemistry due to its potential as a building block for various biologically active compounds. One study involved synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, some demonstrated notable cytoprotective properties (Starrett et al., 1989).

Another research avenue explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, finding that compounds with the 1H-imidazol-1-yl moiety showed promising class III electrophysiological activity, indicating potential uses in treating arrhythmias (Morgan et al., 1990).

Chemical Synthesis and Derivative Formation

The compound has been used in various chemical synthesis processes. Research has detailed the formation of a novel cycloimidazole nucleoside through a reaction involving 5-amino-1-beta-D-ribofuranosyl-4-imidazolecarboxamide, showing the compound's utility in nucleoside chemistry and potential therapeutic applications (Okutsu & Yamazaki, 1976).

Furthermore, the compound's structural framework has been manipulated to create other heterocyclic compounds, showcasing its versatility and importance in the development of new chemical entities. For instance, a study focused on the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, leading to the formation of various dihydro-4-ones and dihydro-imidazoles, indicating the compound's relevance in synthesizing trifluoromethyl-containing heterocycles (Sokolov et al., 2014).

Mecanismo De Acción

While the specific mechanism of action for 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is not mentioned in the search results, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

3-amino-N-cyclopropyl-4-imidazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-11-7-9(13(18)16-10-2-3-10)1-4-12(11)17-6-5-15-8-17/h1,4-8,10H,2-3,14H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZJIRCTCNOTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)

![N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine](/img/structure/B2651429.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2651436.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2651442.png)

![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)